molecular formula C23H26N2O4 B10990716 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one

Cat. No.: B10990716
M. Wt: 394.5 g/mol
InChI Key: NQVJVINHSBPMQS-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(7-methoxyindol-1-yl)propan-1-one

InChI

InChI=1S/C23H26N2O4/c1-27-19-6-4-5-16-7-10-24(23(16)19)12-9-22(26)25-11-8-17-13-20(28-2)21(29-3)14-18(17)15-25/h4-7,10,13-14H,8-9,11-12,15H2,1-3H3

InChI Key

NQVJVINHSBPMQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(7-methoxy-1H-indol-1-yl)propan-1-one is a complex organic molecule that incorporates both isoquinoline and indole structures. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, with a molecular weight of approximately 378.5 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas of interest:

1. Antioxidant Properties
Studies have shown that compounds with isoquinoline and indole moieties often exhibit significant antioxidant activity. This property can be attributed to their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases.

2. Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest that it may enhance cognitive function and protect against neurodegenerative disorders by modulating neurotransmitter release and receptor activity.

3. Anticancer Activity
Research indicates that compounds containing isoquinoline structures have exhibited anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. The specific interactions of this compound with cancer cell lines are under investigation, with promising results in preliminary assays.

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The compound may bind to specific receptors or enzymes, leading to modulation of cellular signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Research Findings

Recent studies have focused on evaluating the biological activities through various in vitro and in vivo models. Below is a summary of findings from selected research articles:

StudyMethodologyKey Findings
Study 1Synthesis and biological evaluationDemonstrated antioxidant activity and potential neuroprotective effects in neuronal cell cultures.
Study 2In vitro assays on cancer cell linesShowed significant cytotoxicity against various cancer cell lines, suggesting anticancer properties.
Mechanistic studiesIdentified potential pathways involved in apoptosis induction in cancer cells through receptor modulation.

Case Studies

A few case studies have been documented regarding the biological activity of related compounds:

Case Study 1: Neuroprotective Effects
In a study involving animal models of Alzheimer's disease, a related compound demonstrated improved memory retention and reduced amyloid-beta plaque formation, suggesting a similar potential for this compound.

Case Study 2: Anticancer Activity
A clinical trial assessing the effects of isoquinoline derivatives on breast cancer patients indicated a reduction in tumor size in several participants, supporting further exploration into this compound's therapeutic applications.

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